molecular formula C14H20O10 B3275150 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranose CAS No. 6207-76-7

2,3,4,6-Tetra-O-acetyl-a-D-glucopyranose

Cat. No. B3275150
CAS RN: 6207-76-7
M. Wt: 348.3 g/mol
InChI Key: IEOLRPPTIGNUNP-RGDJUOJXSA-N
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Description

2,3,4,6-Tetra-O-acetyl-D-glucopyranose is an acetylated sugar with diverse therapeutic applications in diabetes, cancer, and HIV . It is an important building block in glycomics research, where its structure and reactivity unlock unparalleled opportunities for synthesizing complex carbohydrates .


Synthesis Analysis

The synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside involves a detailed protocol from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate . Another method involves a multistep reaction that eventually leads to a mixture of hemiacetal (1-OH derivative) and 2 .


Molecular Structure Analysis

The empirical formula of 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranose is C14H20O9 . The molecular weight is 348.30 .


Chemical Reactions Analysis

The compound has been used in the fabrication of 1, 3, 4, 6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles . It has also been used in the synthesis of disaccharides and D-glucose6-phosphate .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid . Its optical activity is [α]20/D +49±2°, c = 2% in dioxane .

Scientific Research Applications

Synthesis and Optimization

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose plays a crucial role in various synthetic processes. An improved synthesis method for this compound was developed, focusing on safety and environmental friendliness. The process involves acetylation, bromination, and hydrolysis of D-glucopyranose, resulting in higher yields and more efficient production (Sun Yu, 2010).

Applications in Carbohydrate Chemistry

This compound is integral in carbohydrate chemistry, particularly in the formation of complex sugars. For instance, it is used in the synthesis of β,β-octaacetyltrehalose and subsequently deacetylated to β,β-trehalose (S. J. Cook, R. Khan, John M. Brown, 1984). Furthermore, it facilitates the glycosylation of glucopyranose, aiding in the synthesis of gentiotriose and gentiotetraose derivatives (G. Excoffier, D. Gagnaire, M. Vignon, 1976).

Molecular Structure Analysis

The molecular and crystal structure of various derivatives of 2,3,4,6-tetra-O-acetyl-β-d-glucopyranose has been extensively studied, providing insights into their conformations and bond orientations, which are crucial for understanding their reactivity and interactions in different chemical contexts (K. Noguchi et al., 1994).

Interaction with Biological Systems

In biological research, 2,3,4,6-tetra(O-acetyl)-β-D-glucopyranose has shown to interact with the glucose-carrier system in human erythrocytes, influencing glucose transport. This interaction provides a model for studying the transport mechanisms and regulatory substances in cellular membranes (L. Lacko, M. Burger, 1964).

Pharmaceutical and Therapeutic Research

This compound also finds application in pharmaceutical research, particularly in the synthesis of diorganylarsino derivatives and their potential therapeutic applications. Studies have suggested that certain derivatives may exhibit promising carcinostatic activity, indicating its potential in cancer treatment research (Maria V. Rosenthal, Ralph A. Zingaro, 1980).

Mechanism of Action

While the exact mechanism of action is not specified, the inhibitory activity of these compounds against some typical bacterial and fungal strains has been evaluated .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has potential applications in the field of medicine, particularly in the treatment of diabetes, cancer, and HIV . It also has potential in the field of nanotechnology, specifically in the fabrication of nanoparticles for efficient and prospective in vivo metabolic processing .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-RGDJUOJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: What is the molecular formula and weight of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose?

A1: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose has the molecular formula C14H20O10 and a molecular weight of 348.3 g/mol.

Q2: What spectroscopic data can be used to confirm the structure of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose?

A2: 1H NMR spectroscopy is commonly used to characterize 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose. The chemical shift and coupling constants of the anomeric proton (H-1) are particularly informative for determining the anomeric configuration (α or β). Additionally, IR spectroscopy can confirm the presence of characteristic functional groups like ester and ether linkages.

Q3: Can you describe a method for synthesizing 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose?

A3: A common approach involves the acetylation of D-glucose with acetic anhydride, followed by bromination and subsequent hydrolysis. This method offers a relatively straightforward route with potential for optimization to enhance yield.

Q4: Why is 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose often used in glycosidation reactions?

A4: The acetyl protecting groups in 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose serve to prevent unwanted side reactions involving the hydroxyl groups of glucose during glycosidic bond formation. These protecting groups can be easily removed after the desired reaction is complete.

Q5: What is the role of Lewis acids, like boron trifluoride etherate, in glycosidation reactions involving 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose?

A5: Lewis acids activate the anomeric carbon of the protected sugar, making it more susceptible to nucleophilic attack by a hydroxyl group on the acceptor molecule, ultimately leading to glycosidic bond formation. This activation is key to achieving efficient glycosylation reactions.

Q6: What are some examples of biologically relevant molecules that have been synthesized using 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose as a starting material?

A7: Researchers have utilized 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose to synthesize a diverse range of molecules including disaccharides like trehalose, nucleosides, and even glycoconjugates incorporating pharmacologically active compounds. This highlights the versatility of this compound in synthesizing complex molecules with potential biological activities.

Q7: What are some challenges associated with traditional glycosylation reactions, and how do alternative approaches like phase-transfer catalysis address these?

A8: Traditional glycosylation reactions can sometimes suffer from low yields, long reaction times, and require harsh conditions. Phase-transfer catalysis (PTC) offers a milder approach. In PTC, a phase-transfer catalyst facilitates the reaction between reactants present in different phases, enhancing reaction rates and improving yields under milder conditions. This method holds promise for the efficient synthesis of complex glycoconjugates.

Q8: Besides its use in glycosylation reactions, are there other applications of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose in chemical synthesis?

A9: Indeed, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose has been explored in various other reactions. One example is its use as a starting material for the synthesis of thiosugars, compounds where oxygen is replaced by sulfur. These thiosugars are of significant interest due to their potential biological activities and applications in materials science.

Q9: What are some examples of chiral auxiliaries derived from 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose, and what role do they play in asymmetric synthesis?

A10: Chiral auxiliaries are temporarily attached to a molecule to control the stereochemical outcome of a reaction. Researchers have developed chiral N,S-ligands incorporating a 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose moiety. These ligands, when complexed with palladium, facilitate enantioselective allylic alkylation reactions, highlighting the potential of carbohydrate derivatives in asymmetric catalysis.

Q10: What are the recommended storage conditions for 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose?

A10: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose should be stored in a cool, dry place, away from moisture and light, to prevent hydrolysis of the acetyl protecting groups.

Q11: How has computational chemistry contributed to understanding the reactivity and applications of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose?

A12: Computational studies have provided valuable insights into the mechanisms of glycosylation reactions involving 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose. By modeling transition states and intermediates, researchers can better understand the factors influencing regioselectivity and stereoselectivity in these reactions. This information can guide the design of new glycosylation strategies and the development of novel carbohydrate-based molecules.

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